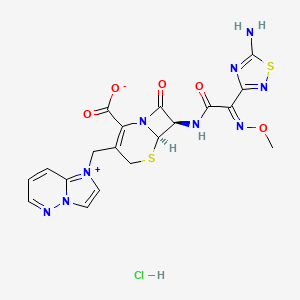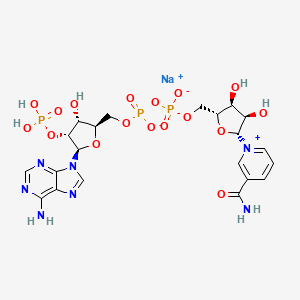
Clorhidrato de clorgyline
Descripción general
Descripción
La clorguilina hidrocloruro es un potente e irreversible inhibidor selectivo de la monoamino oxidasa A (MAO-A). Está estructuralmente relacionado con la pargilina y se utiliza principalmente en investigación científica. La clorguilina hidrocloruro se ha estudiado por sus posibles propiedades antidepresivas y su capacidad para inhibir las actividades de la bomba de eflujo de ciertos hongos .
Aplicaciones Científicas De Investigación
La clorguilina hidrocloruro tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en diversas reacciones químicas, incluidas las reacciones de cicloadición.
Biología: La clorguilina hidrocloruro se utiliza para estudiar la inhibición de la monoamino oxidasa A y sus efectos sobre los niveles de neurotransmisores.
Industria: La clorguilina hidrocloruro se utiliza en el desarrollo de nuevos productos farmacéuticos y como herramienta en el descubrimiento de fármacos
Mecanismo De Acción
La clorguilina hidrocloruro ejerce sus efectos inhibiendo irreversiblemente la monoamino oxidasa A (MAO-A). Esta inhibición evita la descomposición de los neurotransmisores monoaminérgicos como la serotonina, la norepinefrina y la dopamina, lo que lleva a un aumento de los niveles de estos neurotransmisores en el cerebro. La clorguilina hidrocloruro también se une con alta afinidad al receptor sigma-1 y al receptor de imidazolina, lo que contribuye a sus efectos farmacológicos .
Análisis Bioquímico
Biochemical Properties
Clorgyline hydrochloride is known to interact with the enzyme monoamine oxidase A (MAO-A), inhibiting its function . This interaction is selective and irreversible . It has also been found to bind with high affinity to the σ1 receptor and the I2 imidazoline receptor .
Cellular Effects
In high-grade prostate cancer cells, Clorgyline hydrochloride has been observed to induce secretory differentiation . It also downregulates EZH2, a critical component of the Polycomb Group (PcG) complex that represses the expression of differentiation-related genes .
Molecular Mechanism
The molecular mechanism of Clorgyline hydrochloride involves the irreversible inhibition of monoamine oxidase A (MAO-A), an enzyme that degrades monoamines . This inhibition is selective, meaning it does not significantly affect other enzymes .
Metabolic Pathways
Clorgyline hydrochloride is involved in the metabolic pathway of monoamines, where it inhibits the enzyme monoamine oxidase A (MAO-A)
Métodos De Preparación
La clorguilina hidrocloruro se puede sintetizar a través de una serie de reacciones químicas. La ruta sintética típicamente involucra la reacción de 2,4-diclorofenol con propargilamina en presencia de una base para formar el compuesto intermedio. Este intermedio luego se hace reaccionar con yoduro de metilo para producir clorguilina. El paso final implica la conversión de clorguilina a su forma de sal hidrocloruro .
Análisis De Reacciones Químicas
La clorguilina hidrocloruro se somete a diversas reacciones químicas, que incluyen:
Oxidación: La clorguilina hidrocloruro se puede oxidar para formar los óxidos correspondientes.
Reducción: Se puede reducir en condiciones específicas para producir formas reducidas.
Sustitución: La clorguilina hidrocloruro puede sufrir reacciones de sustitución, particularmente con nucleófilos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores, nucleófilos y catalizadores de cobre. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
La clorguilina hidrocloruro está estructuralmente relacionada con otros inhibidores de la monoamino oxidasa como la pargilina y la selegilina. es único en su selectividad para MAO-A sobre MAO-B. Compuestos similares incluyen:
Pargilina: Otro inhibidor de la MAO con una estructura similar pero menos selectividad para MAO-A.
Selegilina: Un inhibidor selectivo de la MAO-B utilizado en el tratamiento de la enfermedad de Parkinson.
Fenelzina: Un inhibidor no selectivo de la MAO utilizado como antidepresivo
La alta selectividad de la clorguilina hidrocloruro para MAO-A y su capacidad para inhibir las actividades de la bomba de eflujo en los hongos la convierten en una herramienta valiosa en la investigación científica.
Propiedades
IUPAC Name |
3-(2,4-dichlorophenoxy)-N-methyl-N-prop-2-ynylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO.ClH/c1-3-7-16(2)8-4-9-17-13-6-5-11(14)10-12(13)15;/h1,5-6,10H,4,7-9H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAZDLONIUABKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=C(C=C(C=C1)Cl)Cl)CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045778 | |
| Record name | N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533032 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17780-75-5 | |
| Record name | Clorgyline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17780-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clorgyline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017780755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLORGILINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-2-propynylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORGILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H38V165133 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















